Urea formaldehyde

Descripción

Propiedades

IUPAC Name |

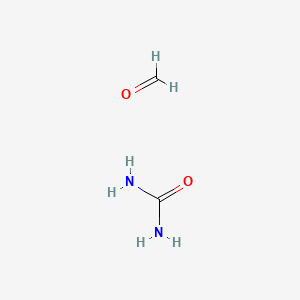

formaldehyde;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGAOXROABLFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68071-45-4, 68611-61-0, 68511-67-1, 68071-44-3, 68988-09-0, 69898-38-0, 68511-66-0, 68002-19-7, 68955-25-9, 68002-18-6 | |

| Record name | Urea, polymer with formaldehyde, methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68071-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, butylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68611-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, isopropylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68511-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, butylated isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68071-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, furfurylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68988-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, butylated isopropylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69898-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, butylated and 2-ethylhexylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68511-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, butylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, 2-(dimethylamino)-2-methylpropylated isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68955-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10905739 | |

| Record name | Carbamimidic acid--formaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals, Amorphous powder; [HSDB] | |

| Record name | Urea, reaction products with formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea formaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water = 0.28-0.31% | |

| Record name | POLYNOXYLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000728 [mmHg] | |

| Record name | Urea formaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Amorphous powder | |

CAS No. |

68611-64-3, 9011-05-6, 64869-57-4, 68002-18-6, 68002-19-7, 68071-44-3, 68071-45-4, 68511-66-0, 100786-56-9 | |

| Record name | Urea, reaction products with formaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68611-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea-formaldehyde resin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea formaldehyde foam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064869574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, polymer with formaldehyde, isobutylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylated polyoxymethylene urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, polymer with formaldehyde, butylated isobutylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068071443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, polymer with formaldehyde, methylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068071454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, reaction products with formaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068611643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, reaction products with formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde, isobutylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde, butylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde, butylated isobutylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde, methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde, butylated and 2-ethylhexylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamimidic acid--formaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, reaction products with formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, polymer with formaldehyde, isobutylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, polymer with formaldehyde, butylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, polymer with formaldehyde, methylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, polymer with formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea polymer with formaldehyde, butylated isobutylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYNOXYLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Urea formaldehyde is synthesized through the condensation of urea and formaldehyde under alkaline conditions. This reaction produces an insoluble urea-formaldehyde polymer. The industrial production of polynoxylin involves controlling the reaction conditions to ensure the desired polymer properties, such as molecular weight and formaldehyde release rate .

Análisis De Reacciones Químicas

Urea formaldehyde undergoes several types of chemical reactions, primarily due to its formaldehyde-releasing nature:

Oxidation: this compound can be oxidized, leading to the formation of various oxidation products.

Reduction: The polymer can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions where formaldehyde is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Wood Industry Applications

Urea-Formaldehyde Resins in Wood-Based Panels

Urea-formaldehyde resins are predominantly used as adhesives in the production of wood-based composite panels, including particleboard, plywood, and medium-density fiberboard (MDF). The resin's properties, such as fast curing time and good bonding strength, make it a preferred choice in this sector. Approximately 90% of adhesives used in wood processing are urea-formaldehyde or its modified variants .

Case Study: Particleboard Production

A study investigated the synthesis of urea-formaldehyde resins with varying formaldehyde/urea mole ratios to reduce formaldehyde emissions while maintaining mechanical properties. The particleboards produced were tested according to Japanese Industrial Standards, revealing that lower mole ratios led to poorer physical properties but reduced formaldehyde emissions .

Construction and Insulation

Use in Insulation Materials

Urea-formaldehyde foam insulation (UFFI) has been employed for thermal insulation in buildings. Although effective, concerns regarding formaldehyde emissions have led to scrutiny and regulatory evaluations. A case study demonstrated the release of formaldehyde from simulated wall panels insulated with UFFI, highlighting the need for careful management of indoor air quality .

Table 1: Properties of Urea-Formaldehyde Foam Insulation

| Property | Value |

|---|---|

| Thermal Conductivity | 0.020 - 0.025 W/m·K |

| Density | 30 - 50 kg/m³ |

| Compressive Strength | 100 - 300 kPa |

| Formaldehyde Emission Rate | Varies by formulation |

Textile Industry

Application in Textile Finishing

Urea-formaldehyde resins are used in textile finishing processes to enhance wrinkle resistance and durability. The resin forms a cross-linked network that improves fabric properties while enabling easy dyeing and printing processes.

Agricultural Uses

Fertilizers and Slow-Release Mechanisms

In agriculture, urea-formaldehyde is utilized in the production of slow-release fertilizers. This application leverages the resin's ability to control nitrogen release rates, thus improving nutrient efficiency and reducing environmental impacts.

Adhesives and Coatings

Versatile Adhesive Applications

Beyond wood products, urea-formaldehyde resins are employed in various adhesive formulations for bonding different substrates, including metals and plastics. Their low cost and effective bonding capabilities make them suitable for numerous industrial applications.

Environmental Considerations

Formaldehyde Emissions and Mitigation Strategies

Despite its advantages, the use of urea-formaldehyde is marred by concerns over formaldehyde emissions, which can pose health risks. Research has focused on modifying UF resins to reduce these emissions through various methods, such as incorporating additives like graphene oxide or adjusting the pH during curing .

Mecanismo De Acción

Urea formaldehyde exerts its effects by gradually releasing formaldehyde, which is a potent antimicrobial agent. Formaldehyde acts by cross-linking with microbial proteins and nucleic acids, leading to the inactivation of essential cellular functions and ultimately causing cell death. This mechanism makes polynoxylin effective against a wide range of microorganisms, including bacteria and fungi .

Comparación Con Compuestos Similares

Challenges :

- High formaldehyde emissions during curing and product use .

- Limited moisture and heat resistance compared to melamine formaldehyde (MF) and phenolic resins (PF) .

Comparison with Similar Compounds

Melamine Formaldehyde (MF)

Structural Differences :

Performance Comparison :

| Property | UF Resin | MF Resin |

|---|---|---|

| Formaldehyde Emissions | High (E3 grade common) | Low (due to scavenging) |

| Moisture Resistance | Moderate | Excellent |

| Cost | Low | High (3–4× UF cost) |

Phenolic Resins (PF)

Structural Differences :

- PF resins are synthesized from phenol and formaldehyde, forming highly stable methylene bridges .

- Dark-colored polymers (vs. UF’s color versatility) due to phenolic oxidation .

Performance Comparison :

| Property | UF Resin | PF Resin |

|---|---|---|

| Heat Resistance | Moderate (degrades >100°C) | Excellent (>200°C) |

| Moisture Resistance | Moderate | High |

| Mechanical Strength | Hard but brittle | Tough and flexible |

Tannin-Based Adhesives

Structural Differences :

Performance Comparison :

| Property | UF Resin | Tannin-Based Resins |

|---|---|---|

| Eco-Friendliness | Low (high emissions) | High (bio-based) |

| Curing Speed | Fast | Slow (pH-dependent) |

Research Findings and Data Tables

Actividad Biológica

Urea formaldehyde (UF) is a widely used synthetic polymer, primarily employed in adhesives, coatings, and as a foam insulation material. Its biological activity is of significant interest due to its implications for human health and environmental safety. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicity, and degradation mechanisms.

Chemical Structure and Properties

This compound is synthesized through the reaction of urea and formaldehyde, resulting in a thermosetting resin characterized by its strong adhesive properties. The typical reaction can be represented as follows:

The properties of this compound resins can vary significantly based on the molar ratio of urea to formaldehyde, reaction conditions, and the presence of additives.

Metabolism and Toxicity

Metabolism of Formaldehyde:

Formaldehyde is a naturally occurring compound in biological systems, produced as a metabolic byproduct. It plays a role in various biochemical pathways, particularly in the synthesis of amino acids and nucleic acids. The enzyme formaldehyde dehydrogenase (FDH) facilitates the conversion of formaldehyde to formate, which can then enter the one-carbon pool for further metabolic processes .

Toxicological Effects:

Despite its natural occurrence, exposure to elevated levels of formaldehyde poses health risks. Studies indicate that inhalation exposure to formaldehyde can lead to sensory irritation and has been linked to respiratory issues and carcinogenic effects. For instance, prolonged exposure in occupational settings has shown increased rates of leukemia among workers exposed to high concentrations .

Environmental Impact and Degradation

Degradation Mechanisms:

Research has identified various biological agents capable of degrading formaldehyde. For example, certain fungal strains have demonstrated the ability to completely degrade formaldehyde under specific conditions. Strain IRI017 showed significant NAD-linked GSH-dependent formaldehyde dehydrogenase activity, effectively degrading up to 55% of formaldehyde at pH levels between 3.0 and 6.0 .

Case Study: Fungal Degradation

A study isolated a novel fungus capable of degrading formaldehyde efficiently. The fungus was able to metabolize formaldehyde at concentrations up to 0.50% within 150 hours under optimal conditions (pH 7-9). This indicates potential bioremediation applications for environments contaminated with this compound resins .

Table 1: Summary of this compound Properties

| Property | Value |

|---|---|

| Molar Ratio (Urea/Formaldehyde) | 1:1 to 1:2 |

| Typical Density | 1.2 g/cm³ |

| Formaldehyde Emission Levels | Varies by formulation |

| Gel Time | 35-65 min (pH dependent) |

Table 2: Toxicity Data from Exposure Studies

| Study | Exposure Level (ppm) | Observed Effects |

|---|---|---|

| Heck et al. (1985) | 14.4 for 2 hours | No significant change in blood levels |

| Casanova et al. (1988) | 6 for 6 hours/day | Increased risk of hematopoietic toxicity |

| NIOSH Surveys | <0.08 - 10 | Exceeded recommended limits |

Q & A

Basic Research Questions

Q. What experimental parameters are critical for synthesizing urea formaldehyde (UF) resins with tailored mechanical properties?

- Methodological Answer: Optimize molar ratios of urea to formaldehyde (1:1.5–1:2.5) and adjust curing temperatures (100–120°C). Use Fourier-transform infrared spectroscopy (FTIR) to monitor methylol group formation and differential scanning calorimetry (DSC) to analyze curing kinetics. Mechanical testing (e.g., tensile strength, hardness) should follow ASTM D638 standards .

Q. How can researchers characterize the cross-linking density of UF resins to predict their thermal stability?

- Methodological Answer: Employ thermogravimetric analysis (TGA) to assess decomposition temperatures and calculate cross-linking density via the Flory-Rehner equation using solvent-swelling experiments. Compare results with nuclear magnetic resonance (NMR) data to validate structural integrity .

Q. What standardized protocols exist for measuring formaldehyde emissions from UF resins?

- Methodological Answer: Use environmental chamber testing (per ISO 16000-9) to simulate indoor conditions. Quantify emissions via high-performance liquid chromatography (HPLC) or colorimetric methods (e.g., acetylacetone derivatization). Baseline comparisons should reference EPA guidelines for formaldehyde exposure .

Advanced Research Questions

Q. How can contradictory data on UF resin hydrolytic stability be reconciled across studies?

- Methodological Answer: Conduct accelerated aging tests (e.g., 85°C/85% RH for 500 hours) and analyze degradation mechanisms using X-ray photoelectron spectroscopy (XPS) for surface chemistry changes. Perform meta-analyses of prior studies to identify confounding variables (e.g., resin purity, curing additives) .

Q. What interdisciplinary approaches improve UF resin functionality in biocomposite materials?

- Methodological Answer: Integrate cellulose nanofibrils (CNF) or lignin modifiers to enhance biodegradability. Characterize interfacial adhesion via scanning electron microscopy (SEM) and dynamic mechanical analysis (DMA). Collaborate with lifecycle assessment (LCA) teams to evaluate environmental impacts .

Q. How do UF resin polymerization mechanisms differ under non-aqueous solvent systems?

- Methodological Answer: Replace water with aprotic solvents (e.g., dimethyl sulfoxide) to study reaction kinetics via in-situ Raman spectroscopy. Compare molecular weight distributions using gel permeation chromatography (GPC) and model kinetic pathways with density functional theory (DFT) simulations .

Q. What statistical methods are effective for interpreting variability in UF resin emission data across environmental conditions?

- Methodological Answer: Apply multivariate regression to correlate temperature, humidity, and resin composition with emission rates. Use Bayesian hierarchical models to account for study heterogeneity in systematic reviews .

Methodological Guidance for Data Management

Q. How should researchers document UF resin synthesis protocols to ensure reproducibility?

- Methodological Answer: Adhere to the Beilstein Journal of Organic Chemistry guidelines: report molar ratios, catalysts (e.g., ammonium sulfate), and curing times. Deposit raw NMR/TGA data in repositories like Zenodo with standardized metadata .

Q. What tools are recommended for aggregating and analyzing large datasets on UF resin properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.